4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide
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Overview
Description
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both chloro and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonyl chlorides .
Scientific Research Applications
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase by mimicking the substrate para-aminobenzoic acid (PABA), thereby blocking the synthesis of folic acid in bacteria . This mechanism is similar to that of other sulfonamide drugs, which are used as antibiotics .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A simpler sulfonamide used to treat bacterial infections.
Uniqueness
4-Chloro-3-(ethanesulfonyl)benzene-1-sulfonamide is unique due to its specific combination of chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10ClNO4S2 |
---|---|
Molecular Weight |
283.8 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14) |
InChI Key |
XVQYEOWPATUPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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